1-(2,6-Dimethylphenyl)propan-1-ol
Description
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O/c1-4-10(12)11-8(2)6-5-7-9(11)3/h5-7,10,12H,4H2,1-3H3 |
InChI Key |
LGPAOGFQSRQKQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC=C1C)C)O |
Origin of Product |
United States |
Preparation Methods
Starting Material: 1-(2,6-Dimethylphenyl)propan-1-one
The ketone 1-(2,6-dimethylphenyl)propan-1-one is the key precursor to the target alcohol. This ketone can be synthesized by Friedel-Crafts acylation of 1,3-dimethylbenzene (mesitylene) or 2,6-dimethylbenzene derivatives with propionyl chloride in the presence of Lewis acid catalysts such as aluminum chloride. This reaction introduces the propiophenone moiety onto the aromatic ring.
Reduction Methods
Chemical Reducing Agents:
The ketone group in 1-(2,6-dimethylphenyl)propan-1-one can be selectively reduced to the corresponding alcohol using hydride donors such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Sodium borohydride is preferred for mild conditions and selectivity, typically carried out in methanol or ethanol solvents at low temperatures to avoid side reactions.Catalytic Hydrogenation:
Catalytic hydrogenation using palladium, platinum, or Raney nickel catalysts under hydrogen gas atmosphere can also reduce the ketone to the alcohol. This method is scalable for industrial applications and can provide high yields with appropriate reaction control.
Reaction Conditions and Yields
Typical reduction conditions involve:
| Parameter | Conditions | Outcome |
|---|---|---|
| Reducing agent | NaBH4 in MeOH or EtOH | High selectivity, mild reaction |
| Temperature | 0 to 25 °C | Controls reaction rate |
| Reaction time | 1-4 hours | Complete conversion |
| Yield | 85-95% (reported in similar systems) | High purity product |
These conditions produce 1-(2,6-dimethylphenyl)propan-1-ol in high yield and purity, suitable for further applications.
Alternative Synthetic Routes
From 2,6-Dimethylphenol via Haloacetone Derivatives
A related preparation involves the reaction of 2,6-dimethylphenol with haloacetone (e.g., chloroacetone) in the presence of a base and catalytic amounts of alkali metal iodide in organic solvents such as acetone and dimethylformamide. This method, reported in patent literature, primarily yields 1-(2,6-dimethylphenoxy)-2-propanone but can be adapted or followed by reduction steps to obtain the corresponding alcohol.
Reaction Example:
A mixture of 2,6-dimethylphenol (0.1 mol), chloroacetone (0.125 mol), and anhydrous potassium carbonate (0.075 mol) is heated with sodium iodide catalyst in acetone and dimethylformamide for 12-14 hours. The reaction progress is monitored by gas chromatography. The isolated yield of the intermediate ketone is 90-94%.Subsequent Reduction:
The ketone intermediate can be reduced chemically as described above to yield the alcohol.
Notes on Catalysis and Solvents
- The use of quaternary ammonium salts as phase-transfer catalysts has been reported to improve reaction efficiency.
- Solvents such as chlorinated hydrocarbons or aromatic hydrocarbons (carbon atoms 1-3 or 6-9) are employed depending on the catalytic system and temperature range (30 °C to reflux).
- Reaction pressure can be adjusted up to 0.5 MPa to optimize yield and selectivity.
Research Findings and Analysis
- The reduction of ketones to alcohols using hydride reagents is well-established, providing high stereochemical control and purity.
- The haloacetone route allows for direct functionalization of phenolic compounds, offering an alternative to Friedel-Crafts acylation, especially when phenol derivatives are more accessible.
- Gas chromatography and NMR spectroscopy are standard analytical methods used to monitor reaction progress and confirm product structure.
- Reported yields for these processes are consistently high (85-95%), indicating efficient conversion and minimal side products.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Product Yield (%) | Notes |
|---|---|---|---|---|
| Reduction of ketone | 1-(2,6-Dimethylphenyl)propan-1-one | NaBH4 in MeOH, 0-25 °C, 1-4 h | 85-95 | Mild, selective reduction |
| Catalytic hydrogenation | 1-(2,6-Dimethylphenyl)propan-1-one | Pd/C or Raney Ni, H2 atmosphere, mild temp | 80-90 | Scalable, clean reaction |
| Haloacetone reaction + reduction | 2,6-Dimethylphenol + chloroacetone | K2CO3 base, NaI catalyst, acetone/DMF, reflux | 90-94 (intermediate ketone) | Requires subsequent reduction step |
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2,6-dimethylphenyl)propan-1-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form 1-(2,6-dimethylphenyl)propan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(2,6-dimethylphenyl)propan-1-chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: 1-(2,6-Dimethylphenyl)propan-1-one
Reduction: 1-(2,6-Dimethylphenyl)propan-1-amine
Substitution: 1-(2,6-Dimethylphenyl)propan-1-chloride
Scientific Research Applications
1-(2,6-Dimethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between 1-(2,6-Dimethylphenyl)propan-1-ol and structurally related compounds:
Key Observations
Substituent Effects: Methyl vs. Chlorine: The 2,6-dimethyl substituents in the target compound reduce electronegativity compared to 2,6-dichloro analogs (e.g., 1-(2,6-dichlorophenyl)-2-methylpropan-1-ol), resulting in lower polarity and altered solubility profiles .
Chloroacetamide Derivatives: Compounds like thenylchlor demonstrate how replacing the alcohol group with chloroacetamide and adding heterocyclic moieties (e.g., thienyl) broadens agrochemical utility .
Research Findings and Data Gaps
- Synthetic Challenges : The 2,6-dimethylphenyl group may complicate synthesis due to steric effects, as seen in related piperidinecarboxamide derivatives .
- Data Limitations : Physical properties (melting/boiling points, solubility) and biological activity data for this compound are absent in the provided evidence, necessitating further experimental studies.
Biological Activity
1-(2,6-Dimethylphenyl)propan-1-ol, also known as (2S)-2-(2,6-dimethylphenyl)propan-1-ol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The chemical structure of this compound features a hydroxyl group (-OH) attached to a propan-1-ol backbone with a dimethyl-substituted phenyl group. This configuration allows for unique interactions with biological molecules, particularly enzymes and receptors.
1. Enzyme Interactions
Research indicates that this compound can interact with various enzymes. The hydroxyl group enables the formation of hydrogen bonds with active sites on enzymes, potentially modulating their activity. Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for medicinal chemistry applications.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The presence of both hydroxyl and phenyl groups facilitates hydrogen bonding and hydrophobic interactions, which can lead to modulation of various biochemical pathways.
Case Study 1: Anti-inflammatory Effects
A study assessing the anti-inflammatory potential of structurally similar compounds demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that compounds with similar structures may be effective in reducing inflammation .
Case Study 2: Analgesic Properties
Another investigation into the analgesic properties of related compounds indicated that they could effectively reduce pain responses in animal models. This aligns with preliminary findings suggesting that this compound may have similar analgesic effects due to its ability to modulate pain pathways.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 2-Amino-3-(2,6-dimethylphenyl)propan-1-ol | Contains amino group | Potential therapeutic properties |
| (2R)-2-(2,4-Dimethylphenyl)propan-1-ol | Different methyl substitution | Varying enzyme interaction |
| (2S)-2-(3,5-Dimethylphenyl)propan-1-ol | Different methyl substitution | Potential anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
